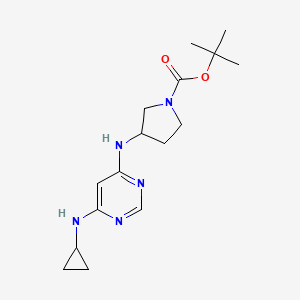
Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate” is a chemical compound . It is used as a reagent in the synthesis of various derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex and includes several functional groups . The presence of the pyrrolidin-1-yl group is a key feature of this molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . These reactions lead to the transformation of the initial compound into the desired product .Applications De Recherche Scientifique
Palladium-Catalyzed CH Functionalization
This complex is involved in the synthesis of oxindoles through palladium-catalyzed CH functionalization, indicating its utility in medicinal chemistry synthesis, particularly as a Serine palmitoyl transferase enzyme inhibitor. This methodology, involving Buchwald's and Hartwig's approaches, demonstrates the compound's significance in the synthesis of potentially therapeutic agents (Magano, Kiser, Shine, & Chen, 2014).
Synthetic Analgesics Development
In the field of analgesics, derivatives of 4-arylamino-4-piperdinecarboxylic acids, synthesized from this compound, have been investigated. These substances, through suitable modifications, exhibit potent analgesic properties, highlighting the compound's role in the development of new pain management solutions (Van Daele et al., 1976).
Catalysis in Synthesis Processes
The compound has been applied in metal/organo relay catalysis for the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating its utility in facilitating complex chemical reactions. This process underlines its importance in synthetic chemistry, enabling the efficient production of pyrrole derivatives (Galenko et al., 2015).
Pharmacological Characterization
The compound's derivatives have been characterized for their pharmacological properties, particularly as κ-opioid receptor antagonists. These studies provide insights into their potential therapeutic applications in treating depression and addiction disorders, showcasing the compound's relevance in neuroscience and pharmacology research (Grimwood et al., 2011).
Antimycobacterial Activity
Spiro-piperidin-4-ones derived from the compound have shown promising antimycobacterial activity. Their atom economic and stereoselective synthesis, along with significant in vitro and in vivo efficacy against various Mycobacterium tuberculosis strains, underscores the compound's potential in addressing tuberculosis and related infections (Kumar et al., 2008).
Propriétés
IUPAC Name |
methyl 4-[[[2-oxo-2-[3-(2-oxopyrrolidin-1-yl)anilino]acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-29-20(28)23-10-7-14(8-11-23)13-21-18(26)19(27)22-15-4-2-5-16(12-15)24-9-3-6-17(24)25/h2,4-5,12,14H,3,6-11,13H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXAUWWBGTPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)






![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol](/img/structure/B2702934.png)
![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2702936.png)


![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)

